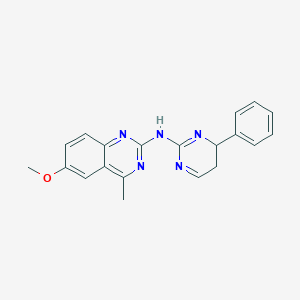
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine, also known as MPDQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPDQ belongs to the class of quinazoline-based compounds, which have been extensively studied for their anticancer and antitumor properties.
作用机制
The exact mechanism of action of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, while having minimal effects on normal cells. This compound has also been found to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects in various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is its potent anticancer activity and low toxicity towards normal cells. This makes it a promising candidate for cancer therapy, especially in combination with other chemotherapeutic agents. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research and development of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine. One of the areas of interest is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic efficacy. Another area of interest is the identification of potential biomarkers that can predict the response of cancer cells to this compound treatment. Furthermore, the development of novel drug delivery systems, such as nanoparticles and liposomes, may enhance the targeted delivery of this compound to cancer cells and improve its therapeutic efficacy. Finally, the investigation of the anti-inflammatory and antioxidant activities of this compound in various inflammatory diseases may open up new avenues for its therapeutic application.
合成方法
The synthesis of 6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine involves a multi-step process that starts with the reaction of 2-aminobenzonitrile with 4-methyl-2-oxo-2H-chromene-3-carbaldehyde to form 2-(4-methyl-2-oxo-2H-chromen-3-yl)benzonitrile. This intermediate is then reacted with 4-phenyl-4,5-dihydro-2H-pyrimidine-5-carboxylic acid to form the final product, this compound.
科学研究应用
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine has been shown to exhibit potent anticancer and antitumor activities in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit tumor growth in animal models of breast cancer, lung cancer, and leukemia. Furthermore, this compound has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential therapeutic candidate for various inflammatory diseases.
属性
IUPAC Name |
6-methoxy-4-methyl-N-(4-phenyl-4,5-dihydropyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13-16-12-15(26-2)8-9-18(16)24-20(22-13)25-19-21-11-10-17(23-19)14-6-4-3-5-7-14/h3-9,11-12,17H,10H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNZQXYHVDXTQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(CC=N3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

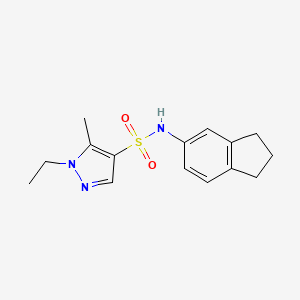
![[2-(2-butoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431473.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-thienylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5431477.png)
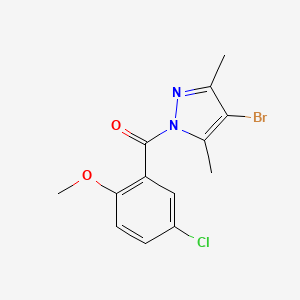
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(3-phenoxypropanoyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5431493.png)
![6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5431498.png)
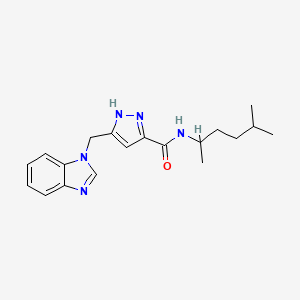
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5431504.png)
![N-[2-(2-chlorophenoxy)ethyl]-6-cyanonicotinamide](/img/structure/B5431533.png)
![3,5-dimethyl-1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B5431539.png)
![[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5431541.png)
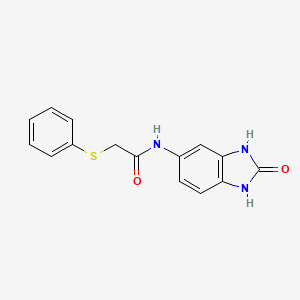
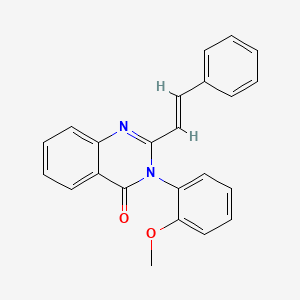
![1-benzyl-4-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B5431575.png)